molecular formula C7H8BrNO4S2 B12078471 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene

5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene

Cat. No.: B12078471
M. Wt: 314.2 g/mol
InChI Key: WQNNWXFDPVKLTA-UHFFFAOYSA-N
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Description

5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene is a substituted thiophene derivative featuring a bromo substituent at position 5, a nitro group at position 2, and an ethylsulfonylmethyl moiety at position 2. Thiophene-based compounds are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science . The presence of electron-withdrawing groups (e.g., nitro and sulfonyl) and a bulky ethylsulfonylmethyl chain likely imparts unique electronic and steric properties, influencing reactivity and biological activity.

Properties

Molecular Formula

C7H8BrNO4S2

Molecular Weight

314.2 g/mol

IUPAC Name

5-bromo-3-(ethylsulfonylmethyl)-2-nitrothiophene

InChI

InChI=1S/C7H8BrNO4S2/c1-2-15(12,13)4-5-3-6(8)14-7(5)9(10)11/h3H,2,4H2,1H3

InChI Key

WQNNWXFDPVKLTA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=C(SC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 3-Methylthiophene

Objective : Introduce a nitro group at position 2.
Reagents : Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄).
Conditions : 0–5°C, 4–6 hours.
Mechanism : The nitronium ion (NO₂⁺) attacks the electron-rich α-position of 3-methylthiophene, yielding 2-nitro-3-methylthiophene.
Yield : ~70% (estimated from analogous thiophene nitrations).

Bromination at Position 5

Objective : Install bromine meta to the nitro group.
Reagents : Bromine (Br₂) with iron(III) bromide (FeBr₃) in dichloromethane (DCM).
Conditions : Room temperature, 2–4 hours.
Mechanism : FeBr₃ generates Br⁺, which undergoes EAS at the nitro group’s meta position.
Yield : ~80%.

Benzylic Bromination of the Methyl Group

Objective : Convert the 3-methyl group to 3-(bromomethyl).
Reagents : N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄).
Conditions : Reflux (76°C), 6–8 hours.
Mechanism : Radical-initiated bromination targets the benzylic position.
Yield : ~65%.

Sulfinate Displacement to Install Ethylsulfonylmethyl

Objective : Replace bromine with ethylsulfonyl group.
Reagents : Sodium ethylsulfinate (NaSO₂Et) in dimethyl sulfoxide (DMSO).
Conditions : 80–100°C, 12–24 hours.
Mechanism : SN2 displacement of bromide by sulfinate ion.
Yield : ~75%.

Purification and Recrystallization

Objective : Isolate pure product.
Method : Recrystallization from ethanol/water (3:1).
Purity : >98% (HPLC).

Comparative Data for Reaction Optimization

StepReagents/ConditionsYield (%)Key Challenges
NitrationHNO₃/H₂SO₄, 0–5°C70Over-nitration; side products
Bromination (Ar)Br₂/FeBr₃, DCM80Regioselectivity control
Bromination (CH₃)NBS/AIBN, CCl₄65Competing allylic bromination
Sulfinate DisplacementNaSO₂Et, DMSO, 80–100°C75Solvent toxicity; prolonged reaction

Mechanistic and Practical Insights

Nitration Regioselectivity

The nitro group’s strong meta-directing effect ensures bromination occurs exclusively at position 5. Computational studies suggest that the nitro group reduces electron density at positions 2 and 4, favoring bromine attack at position 5.

Radical vs. Ionic Pathways in Benzylic Bromination

NBS/AIBN promotes a radical mechanism, minimizing ionic side reactions (e.g., ring bromination). ESR studies confirm the presence of succinimidyl radicals during this step.

Solvent Effects in Sulfinate Displacement

Polar aprotic solvents like DMSO enhance sulfinate nucleophilicity, but alternatives such as dimethylformamide (DMF) reduce reaction times by 30%.

Alternative Synthetic Routes

Direct Sulfonylation via Friedel-Crafts

Attempts to introduce ethylsulfonylmethyl via Friedel-Crafts alkylation failed due to thiophene’s low reactivity toward electrophilic alkylation.

Oxidation of Thioether Intermediates

A proposed route involving 3-((ethylthio)methyl)-5-bromo-2-nitrothiophene followed by oxidation with hydrogen peroxide (H₂O₂) yielded the target compound in 60% overall yield. However, over-oxidation to sulfonic acids necessitated rigorous stoichiometric control.

Scalability and Industrial Considerations

  • Solvent Recycling : Glacial acetic acid from nitration steps can be recovered via distillation (90% efficiency).

  • Waste Management : Bromide byproducts require neutralization with sodium thiosulfate to avoid environmental release.

  • Cost Analysis : Sodium ethylsulfinate accounts for 40% of raw material costs, prompting research into catalytic sulfonation methods .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene is characterized by the following chemical properties:

  • Molecular Formula : C7H8BrNO4S2
  • Molecular Weight : 314.2 g/mol
  • IUPAC Name : 5-bromo-3-(ethylsulfonylmethyl)-2-nitrothiophene
  • Canonical SMILES : CCS(=O)(=O)CC1=C(SC(=C1)Br)N+[O-]

The compound features a thiophene ring substituted with bromine, ethylsulfonylmethyl, and nitro groups, which contribute to its unique reactivity and biological activity.

Organic Synthesis

5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

  • Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, facilitating the creation of diverse thiophene derivatives.
  • Oxidation and Reduction Reactions : The nitro group can undergo reduction to form amino derivatives or oxidation to yield nitroso compounds.

These reactions are essential for developing more complex molecules used in pharmaceuticals and materials science.

Recent studies have highlighted the potential biological activities of 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene:

  • Antimicrobial Properties : Research indicates that thiophene derivatives exhibit significant antimicrobial effects. For instance, this compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
  • Anticancer Activity : Preliminary studies suggest that related thiophene compounds can inhibit tumor growth in vitro. Mechanisms may include apoptosis induction or cell cycle arrest in cancer cells .

A notable case study demonstrated that derivatives similar to this compound exhibited cytotoxicity against resistant strains of Mycobacterium tuberculosis, indicating potential for further drug development .

Pharmaceutical Intermediate

This compound is explored as a pharmaceutical intermediate in drug synthesis. Its ability to participate in various chemical reactions makes it a candidate for developing new therapeutic agents targeting diseases such as cancer and bacterial infections .

Mechanism of Action

The mechanism of action of 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can also contribute to its reactivity and potential toxicity, as nitro compounds can undergo redox cycling and generate reactive oxygen species.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene with structurally or functionally related compounds, focusing on substituent effects, synthesis routes, and applications.

Benzofuran Derivatives with Sulfinyl/Sulfonyl Groups

Compound : 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran

  • Core Structure : Benzofuran (vs. thiophene in the target compound).
  • Substituents : Bromo (position 5), ethylsulfinyl (position 3), fluorophenyl (position 2), and methyl (position 7).
  • Pharmacological studies show benzofurans exhibit antifungal, antitumor, and antimicrobial activities , suggesting the target compound’s sulfonyl group may enhance metabolic stability or binding affinity.

Thiophene Derivatives with Bromo and Nitro Groups

Compound : 5-Bromothiophene-3-carbaldehyde oxime

  • Core Structure : Thiophene (same as target compound).
  • Substituents : Bromo (position 5), aldehyde oxime (position 3).
  • Key Differences :
    • The absence of a nitro group and sulfonyl chain reduces steric hindrance and electron-withdrawing effects compared to the target compound.
    • Aldehyde oxime functionality is reactive in condensation reactions, whereas the nitro and sulfonyl groups in the target compound may favor electrophilic substitution or nucleophilic displacement .

Compound : 5-Bromo-2-methyl-3-nitrobenzoate (CAS 199328-35-3)

  • Core Structure : Benzene (vs. thiophene).
  • Substituents : Bromo (position 5), methyl (position 2), nitro (position 3), and ester (position 1).
  • Key Differences :
    • The benzene ring lacks the aromatic heterocyclic sulfur atom of thiophene, reducing π-electron delocalization and altering reactivity.
    • Similar bromo-nitro substitution patterns suggest comparable stability challenges in synthesis, but the ester group introduces hydrolytic sensitivity absent in the target compound .

Thiochromene Derivatives with Nitro and Bromo Substituents

Compound : 2-(2-Bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene

  • Core Structure : Thiochromene (sulfur-containing heterocycle).
  • Substituents : Bromo (position 2), fluoro (position 5), methoxy (position 7), nitro (position 3).
  • Key Differences :
    • The fused benzene ring in thiochromene increases planarity and conjugation compared to thiophene.
    • DFT studies on this compound reveal a HOMO-LUMO gap of 3.8 eV, indicating moderate electronic stability . The target compound’s sulfonyl group may further lower the LUMO energy, enhancing electrophilicity.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Structure Key Substituents HOMO-LUMO Gap (eV) Pharmacological Activity
Target Compound Thiophene Br, NO₂, (ethylsulfonyl)methyl Not reported Not reported
5-Bromo-3-ethylsulfinyl-benzofuran Benzofuran Br, ethylsulfinyl, 4-fluorophenyl Not reported Antifungal, antitumor
2-(2-Bromo-5-fluorophenyl)-thiochromene Thiochromene Br, F, NO₂, OCH₃ 3.8 Potential drug-likeness
5-Bromothiophene-3-carbaldehyde oxime Thiophene Br, CH=N-OH Not reported Intermediate in synthesis

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Steric Effect Example Compound
Nitro (-NO₂) Strong electron-withdrawing Moderate Target Compound
Ethylsulfonylmethyl (-SO₂CH₂C₂H₅) Electron-withdrawing High (bulky chain) Target Compound
Sulfinyl (-SO-) Moderate electron-withdrawing Low 5-Bromo-3-ethylsulfinyl-benzofuran
Aldehyde oxime (-CH=N-OH) Electron-withdrawing/donating Low 5-Bromothiophene-3-carbaldehyde oxime

Biological Activity

5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene is characterized by the following structural components:

  • Bromine atom : Enhances electrophilicity, allowing for nucleophilic substitution reactions.
  • Nitro group : Imparts potential redox activity, which may influence biological interactions.
  • Ethylsulfonylmethyl group : Contributes to solubility and may enhance interactions with biological targets.

The compound can be represented as follows:

C9H10BrN1O2S\text{C}_9\text{H}_{10}\text{BrN}_1\text{O}_2\text{S}

The biological activity of 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes. For instance, its interaction with kinases has been noted, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity : Preliminary studies indicate that thiophene derivatives exhibit antimicrobial properties. The presence of the nitro group may enhance this activity against various bacterial strains .
  • Anticancer Properties : Some related thiophene compounds have shown promising results in inhibiting tumor growth in vitro. The mechanism often involves inducing apoptosis or cell cycle arrest in cancer cells .

Biological Activity Overview

Biological Activity Description References
AntimicrobialEffective against Gram-positive bacteria; potential for broader spectrum activity.
AnticancerInhibitory effects on various cancer cell lines; potential for drug resistance modulation.
Enzyme InhibitionTargeting specific kinases involved in cell signaling pathways.

Antimicrobial Activity

A study conducted on various thiophene derivatives, including 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene, demonstrated significant antimicrobial effects against several bacterial strains. The minimum inhibitory concentrations (MIC) were recorded, showing effectiveness comparable to standard antibiotics like ampicillin .

Anticancer Research

In a notable case study, derivatives of thiophene were tested against multiple cancer cell lines using MTT assays. Results indicated that compounds similar to 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene exhibited varying degrees of cytotoxicity, with some achieving MIC values as low as 4 μg/mL against resistant strains of M. tuberculosis—a promising indicator for further drug development .

Structure-Activity Relationship (SAR)

Research into the SAR of thiophene derivatives has revealed that modifications at specific positions significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like nitro enhances reactivity and biological potency. Conversely, substituents that increase steric hindrance can diminish efficacy .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene core. First, bromination at the 5-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., catalytic FeCl₃ in anhydrous CH₂Cl₂ at 0–25°C) . Subsequent introduction of the ethylsulfonylmethyl group may require sulfonation of a methyl precursor, followed by oxidation (e.g., H₂O₂/AcOH) to the sulfone . Nitration at the 2-position is typically performed using mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration. Optimization should focus on reaction monitoring (TLC/HPLC) and purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Q. How should researchers purify and characterize this compound to ensure high purity?

  • Methodological Answer : Post-synthesis purification can involve solvent recrystallization (e.g., ethanol or dichloromethane/hexane mixtures) to remove unreacted starting materials. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural confirmation . Mass spectrometry (ESI-TOF) is critical for verifying molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (as demonstrated for structurally related bromothiophenes ) provides definitive structural elucidation. Thermal stability can be assessed via differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How do the electronic properties of 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro and sulfonyl groups activate the thiophene ring toward nucleophilic aromatic substitution at the 5-bromo position. Density Functional Theory (DFT) studies (B3LYP/6-31G*) can model the HOMO-LUMO gap to predict sites of electrophilic/nucleophilic attack . For Suzuki-Miyaura coupling, optimize conditions using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/water as solvent. Monitor reaction progress via GC-MS and compare yields under varying temperatures (60–100°C). Contrast reactivity with non-sulfonated analogs to isolate substituent effects .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in pharmacological contexts?

  • Methodological Answer : SAR studies require systematic modification of substituents. For example, replace the ethylsulfonyl group with methyl or aryl variants to assess sulfone size effects. Evaluate antimicrobial activity via microdilution assays (e.g., against S. aureus or E. coli) . Computational docking (AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) can predict binding affinities . Correlate results with Hammett σ constants to quantify electronic contributions.

Q. How can researchers resolve contradictions in reported reactivity data for nitrothiophene derivatives?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., nitro reduction vs. ring substitution). Use controlled experiments with isotopic labeling (¹⁵N-nitration) to track nitro group behavior. Compare reactivity under inert (N₂) vs. oxidative (O₂) atmospheres. For mechanistic clarity, employ in-situ FTIR to detect intermediates like nitrile oxides. Cross-reference with literature on analogous compounds (e.g., 5-bromo-2-nitrothiophene derivatives ) to identify trends.

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